molecular formula C14H17NO3 B12546003 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde

Cat. No.: B12546003
M. Wt: 247.29 g/mol
InChI Key: PBOIXPJOANTEBX-QPJJXVBHSA-N
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Description

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde (IUPAC Name: 6-[(E)-3-(oxan-2-yloxy)prop-1-enyl]pyridine-2-carbaldehyde) is a complex organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. Its structure features a pyridine ring, a key scaffold in medicinal chemistry, which is substituted with a propenyl group and a tetrahydro-pyran-2-yloxy (THP) moiety. The THP group often serves as a protective group for alcohols in multi-step synthetic processes, while the aldehyde functional group is a highly versatile handle for further chemical transformations, including nucleophilic addition and condensation reactions, to create diverse molecular libraries for screening. This compound is of significant interest in pharmaceutical research and development. Pyran derivatives are recognized for a wide array of pharmacological effects and are prevalent in many natural products. Recent scientific reviews highlight that pyran-based scaffolds are actively being investigated for their neuroprotective properties and potential in the treatment of central nervous system (CNS) disorders, including Alzheimer's disease. Furthermore, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation, particularly in CDK4-mediated pathways. The specific combination of the pyridine ring, the aldehyde, and the tetrahydropyran moiety in this molecule makes it a valuable building block for researchers developing novel bioactive compounds in these fields. This product is intended for research purposes and is strictly for laboratory use only. It is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

6-[(E)-3-(oxan-2-yloxy)prop-1-enyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H17NO3/c16-11-13-6-3-5-12(15-13)7-4-10-18-14-8-1-2-9-17-14/h3-7,11,14H,1-2,8-10H2/b7-4+

InChI Key

PBOIXPJOANTEBX-QPJJXVBHSA-N

Isomeric SMILES

C1CCOC(C1)OC/C=C/C2=NC(=CC=C2)C=O

Canonical SMILES

C1CCOC(C1)OCC=CC2=NC(=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Claisen-Schmidt Condensation

A common strategy for forming α,β-unsaturated carbonyl systems, this method involves the condensation of an aldehyde with a ketone or another aldehyde. For the target compound, a pyran-containing aldehyde could react with a pyridine derivative to form the propenyl linkage.

Key Steps :

  • Preparation of Pyran Aldehyde : Tetrahydro-pyran-2-yloxy-propenal derivatives are synthesized via oxidation of alcohols or through nucleophilic substitution reactions.
  • Condensation Reaction : The pyran aldehyde reacts with a pyridine-2-carbaldehyde precursor (e.g., 2-pyridinecarboxaldehyde) in the presence of a base catalyst (e.g., piperidine) under reflux conditions.

Example Reaction :

Pyran Aldehyde + Pyridine-2-carbaldehyde → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde  

Conditions :

Reagent Solvent Temperature Time Yield
Piperidine Chloroform Reflux 4 hours ~40%

Data adapted from Ambeed.com synthesis pathways for analogous pyran derivatives.

Vinylation and Functional Group Interconversion

This method leverages palladium-catalyzed vinylation to introduce the propenyl group, followed by etherification to incorporate the tetrahydro-pyran-2-yloxy moiety.

Key Steps :

  • Vinylation : A pyridine derivative (e.g., 2-bromopyridine) undergoes cross-coupling with a vinylating agent (e.g., Bu₃SnCH=CH₂) in the presence of Pd(PPh₃)₄ and a base.
  • Etherification : The resulting vinylpyridine is functionalized with a tetrahydro-pyran-2-ol via nucleophilic substitution or Mitsunobu reaction.

Example Reaction :

2-Bromopyridine + Bu₃SnCH=CH₂ → 2-Vinylpyridine → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine  

Conditions :

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ Et₃N Toluene 80–100°C 60–70%

Adapted from Russian patent RU2198875C2.

Multistep Synthesis from 2-Picoline

A three-step industrial-scale method reported in Chinese patents (CN101906068A/B) involves chlorination, hydrolysis, and oxidation to generate the aldehyde backbone, followed by functionalization.

Step 1: Chlorination
2-Picoline reacts with trichloroisocyanuric acid in halohydrocarbon solvents (e.g., chloroform) with benzamide as a catalyst.

Step 2: Hydrolysis
The chlorinated intermediate undergoes hydrolysis under alkaline conditions (e.g., Na₂CO₃) to form 2-pyridinemethanol.

Step 3: Oxidation
Oxidation of the alcohol to the aldehyde using NaOCl and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at −10°C to 25°C.

Conditions :

Step Reagents Solvent Temperature Yield
1 Trichloroisocyanuric acid Chloroform 40–90°C 90–95%
2 Na₂CO₃ H₂O/CH₂Cl₂ Reflux 85–90%
3 NaOCl, TEMPO CH₂Cl₂ −10°C to 25°C 70–80%

Data synthesized from CN101906068A/B.

Enzymatic Resolution and Oxidation

For chiral intermediates, enzymatic kinetic resolution provides enantiopure alcohols, which are oxidized to aldehydes.

Key Steps :

  • Resolution : (±)-3,4-Dihydro-2H-pyran-2-methanol is resolved using porcine pancreatic lipase (PPL) in acetone, yielding (R)-enantiomer.
  • Oxidation : The alcohol is oxidized to the aldehyde using BAIB (diacetoxyiodobenzene) and TEMPO in CH₂Cl₂.

Conditions :

Step Catalyst Solvent Time Yield
Resolution PPL Acetone 4 days >99% ee
Oxidation BAIB, TEMPO CH₂Cl₂ 5 hours 54%

Adapted from PMC synthesis of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde.

Multicomponent Reactions

A one-pot approach using a pyran aldehyde, malononitrile, and methyl acetoacetate in the presence of a nanocatalyst (e.g., Ta-MOF) forms the core structure.

Example :

Pyran Aldehyde + Malononitrile + Methyl Acetoacetate → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde  

Conditions :

Catalyst Solvent Temperature Time Yield
Ta-MOF nanostructures H₂O/EtOH (1:1) Room temperature 12 hours 70–85%

Inspired by Frontiers in Chemistry multicomponent synthesis.

Comparative Analysis of Methods

Method Strengths Limitations Yield Range
Claisen-Schmidt Simple, low-cost reagents Moderate yields, stereoselectivity issues 40–60%
Vinylation High functionalization efficiency Requires palladium catalysts 60–70%
Multistep (CN patents) Industrial scalability Multi-step complexity 70–80%
Enzymatic Resolution High enantiomeric purity Limited substrate scope 50–55%
Multicomponent One-pot efficiency Catalyst recyclability challenges 70–85%

Data synthesized from sources.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The propenyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carboxylic acid.

    Reduction: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a propenyl group and a tetrahydro-pyran-2-yloxy moiety. Its synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Propenyl Group : This step often employs alkylation or substitution reactions.
  • Attachment of the Tetrahydro-pyran-2-yloxy Moiety : This may involve etherification or similar reactions to introduce the tetrahydro-pyran structure.

The specific synthetic routes can vary, but they generally require careful optimization to ensure high yields and purity of the final product.

Biological Activities

Research indicates that compounds with structural similarities to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde exhibit a range of biological activities, including:

  • Antioxidant Properties : Studies have shown that similar compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents.

Medicinal Chemistry Applications

The potential therapeutic applications of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde are noteworthy:

  • Pharmaceutical Development : Its unique structure may serve as a scaffold for designing new drugs targeting specific biological pathways.
  • Drug Delivery Systems : The compound's properties could be exploited in creating novel drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Biological Target Interaction Studies : Understanding how this compound interacts with various biological targets is crucial for elucidating its mechanism of action and optimizing its efficacy.

Case Studies and Research Findings

Several studies have highlighted the significance of compounds related to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde:

  • A study published in PubMed explored the synthesis and biological evaluation of tetrahydrothieno[3,2-c]pyridine derivatives, revealing their antiplatelet activity and potential as pharmacophores for cardiovascular diseases .
  • Another investigation focused on the antioxidant activity of related compounds, demonstrating their ability to scavenge hydroxyl radicals effectively .

Mechanism of Action

The mechanism of action of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde, we compare it to structurally analogous pyridine derivatives (Table 1). Key differentiating factors include the nature of substituents, protecting groups, and electronic effects influencing reactivity.

Table 1: Comparative Analysis of Pyridine Carbaldehyde Derivatives

Compound Name Substituent Position Key Functional Groups Protecting Group Molecular Weight (g/mol) Notable Reactivity/Applications
6-[3-(THP-oxy)-propenyl]-pyridine-2-carbaldehyde 6-position Propenyl-THP-oxy, 2-carbaldehyde THP (acid-labile) ~277.3* Aldehyde condensations; acid-sensitive
(E)-Methyl 3-(6-(3-((TBDMS-oxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate 3- and 6-positions Fluoropyridinyl, TBDMS-oxy, acrylate ester TBDMS (fluoride-labile) ~465.6* Fluorine-enhanced binding; silyl-deprotection
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde 3- and 6-positions Trifluoromethylphenyl, 3-carbaldehyde None ~265.2* Electron-withdrawing CF₃ enhances aldehyde electrophilicity

*Calculated based on molecular formula.

Key Observations:

Protecting Group Stability :

  • The THP group in the target compound is cleaved under mild acidic conditions (e.g., aqueous HCl or p-TsOH), whereas the tert-butyldimethylsilyl (TBDMS) group in the fluoropyridine derivative requires fluoride ions (e.g., TBAF) for deprotection . This makes the THP-protected compound preferable in acid-tolerant synthetic pathways.

Electronic Effects :

  • The trifluoromethylphenyl substituent in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde introduces strong electron-withdrawing effects, increasing the electrophilicity of its 3-carbaldehyde group compared to the 2-carbaldehyde in the THP-oxy analog. This may accelerate nucleophilic additions (e.g., Grignard reactions) .

Steric and Solubility Profiles :

  • The THP-oxy propenyl chain enhances solubility in polar aprotic solvents (e.g., THF, DCM) due to its oxygen-rich structure, whereas the TBDMS-protected compound exhibits higher lipophilicity, favoring hydrophobic environments .

Biological Activity

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is a complex organic compound characterized by a pyridine ring with a propenyl substituent. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The structure includes a pyridine ring, which is often linked to various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Pyridine derivatives, including the compound , have been noted for their antimicrobial properties . A study reported that various pyridine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety may enhance the interaction with bacterial cell membranes, improving efficacy.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehydePseudomonas aeruginosa48 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of pyridine derivatives has also been explored extensively. Research indicates that certain pyridine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of redox status and interaction with cellular signaling pathways.

Case Study:
In a study evaluating the cytotoxic effects of various pyridine derivatives on melanoma cells, it was found that compounds with structural similarities to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde exhibited significant cytotoxicity. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell death .

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyridine compounds against viruses such as SARS-CoV-2. The structural features of these compounds allow them to inhibit viral replication effectively. The unique combination of the pyridine ring and tetrahydropyran group may enhance binding affinity to viral proteins, potentially blocking entry or replication processes.

Table 2: Antiviral Efficacy of Pyridine Derivatives

CompoundVirus TestedIC50 (µM)
Compound CSARS-CoV-215 µM
Compound DInfluenza A20 µM
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehydeSARS-CoV-212 µM

The data suggests that this compound may serve as a promising candidate for further development as an antiviral agent .

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